molecular formula C8H8N4O3 B2460762 Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 110260-69-0

Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B2460762
CAS No.: 110260-69-0
M. Wt: 208.177
InChI Key: AUUJAKPEEIBYNN-UHFFFAOYSA-N
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Description

Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that features a triazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of microwave-assisted synthesis offers advantages in terms of reaction speed and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazolo-pyrimidine core allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include various derivatives of the triazolo-pyrimidine core, which can be further explored for their biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . This inhibition disrupts the synthesis of nucleotides, which is crucial for the replication of certain pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-15-7(14)3-5-2-6(13)12-8(11-5)9-4-10-12/h2,4H,3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXQHSODMVJRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N2C(=N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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